molecular formula C19H16N2O B10843791 4''-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide

4''-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide

Cat. No. B10843791
M. Wt: 288.3 g/mol
InChI Key: IYXGEVQAAIDJAA-UHFFFAOYSA-N
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Description

4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides It is characterized by the presence of a biphenyl core with a pyridin-4-ylmethyl group attached to one of the phenyl rings and a carboxamide group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide typically involves the reaction of 4-(pyridin-4-ylmethyl)biphenyl with a suitable carboxylating agent. One common method involves the use of 4,4’-bis(pyrid-4-yl)biphenyl and a carboxylating agent such as isophthalic acid . The reaction is carried out in a Teflon-lined autoclave at elevated temperatures (around 413 K) for several days, followed by slow cooling to room temperature to obtain the desired product .

Industrial Production Methods

Industrial production methods for 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyl core.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide can be compared with other biphenyl carboxamide derivatives:

The uniqueness of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide lies in its specific substitution pattern and the presence of both a pyridin-4-ylmethyl group and a carboxamide group, which confer distinct chemical and biological properties.

properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

4-[4-(pyridin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C19H16N2O/c20-19(22)18-7-5-17(6-8-18)16-3-1-14(2-4-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H2,20,22)

InChI Key

IYXGEVQAAIDJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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